Benzyltrimethylammonium tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrimethylammonium tribromide is a chemical compound with the molecular formula C10H16Br3N. It is known for its role as a brominating agent and a mild oxidizing agent for various functional groups. The compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite and hydrogen bromide. The reaction is typically carried out in a mixed solvent of water and dichloromethane under ice bath cooling. The organic layer is separated, dried with anhydrous magnesium sulfate, and the solvent is evaporated to obtain the crystalline product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyltrimethylammonium tribromide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent for diols, converting them into carbonyl compounds.
Substitution: It can brominate aromatic compounds, introducing bromine atoms into the aromatic ring.
Common Reagents and Conditions
Common reagents used with this compound include:
Diols: For oxidation reactions.
Aromatic compounds: For bromination reactions.
Acetic acid-water mixture: As a solvent for oxidation reactions.
Major Products Formed
Carbonyl compounds: From the oxidation of diols.
Brominated aromatic compounds: From the bromination of aromatic compounds.
Scientific Research Applications
Benzyltrimethylammonium tribromide has several scientific research applications:
Chemistry: Used as a brominating and oxidizing agent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyltrimethylammonium tribromide involves the tribromide ion as the reactive oxidizing species. In oxidation reactions, it converts diols into carbonyl compounds through glycol bond fission. For aromatic bromination, it introduces bromine atoms into the aromatic ring, forming brominated derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium bromide: Used as a starting material for various chemical reactions.
Benzyltributylammonium bromide: Another brominating agent with similar applications.
Benzyltriethylammonium chloride: Used in organic synthesis for similar purposes.
Uniqueness
Benzyltrimethylammonium tribromide is unique due to its ability to act as both a brominating and oxidizing agent, making it versatile for various chemical transformations. Its specific reactivity with diols and aromatic compounds sets it apart from other similar compounds .
Properties
Molecular Formula |
C30H48Br3N3 |
---|---|
Molecular Weight |
690.4 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;tribromide |
InChI |
InChI=1S/3C10H16N.3BrH/c3*1-11(2,3)9-10-7-5-4-6-8-10;;;/h3*4-8H,9H2,1-3H3;3*1H/q3*+1;;;/p-3 |
InChI Key |
KTLFENNEPHBKJD-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.